molecular formula C25H28N6O B2891906 N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide CAS No. 1251644-35-5

N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide

Cat. No.: B2891906
CAS No.: 1251644-35-5
M. Wt: 428.54
InChI Key: BVZREBSXPAIWAR-UHFFFAOYSA-N
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Description

N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolopyridazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the ethyl(phenyl)amino group and the propylamide moiety. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and various alkylating agents. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and triazolopyridazine rings, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It finds applications in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The triazolopyridazine core plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[ethyl(phenyl)amino]propyl}-3-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide
  • **N-{3-[ethyl(phenyl)amino]propyl}-3-{6-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide
  • **N-{3-[ethyl(phenyl)amino]propyl}-3-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide

Uniqueness

What sets N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide apart from similar compounds is its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the phenyl group at the triazolopyridazine core enhances its stability and binding affinity to molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[3-(N-ethylanilino)propyl]-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-2-30(21-12-7-4-8-13-21)19-9-18-26-25(32)17-16-24-28-27-23-15-14-22(29-31(23)24)20-10-5-3-6-11-20/h3-8,10-15H,2,9,16-19H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZREBSXPAIWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCC1=NN=C2N1N=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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